

Application Notes and Protocols for MY-004567 in Cell Culture

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Compound of Interest

Compound Name: *Nacresertib*

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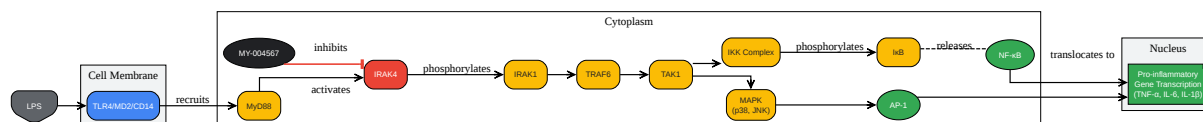
For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-004567 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family, playing a key role in the innate immune response.^[1] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. MY-004567, by targeting IRAK4, presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and atopic dermatitis.^{[1][2]} These application notes provide a detailed experimental setup for evaluating the in vitro efficacy of MY-004567 in a relevant cell-based model.

Mechanism of Action: IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) or by cytokines like IL-1 β , TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is activated and subsequently phosphorylates IRAK1. Activated IRAK1 then engages downstream signaling cascades, including the NF- κ B and MAPK pathways, culminating in the transcription of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .^[1] MY-004567 exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4, thereby blocking these downstream signaling events.



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Caption: IRAK4 signaling pathway and the inhibitory action of MY-004567.

Data Presentation

Table 1: In Vitro IC50 Values of MY-004567

Cell Line	Assay	Stimulant	Readout	IC50 (nM)
THP-1	TNF-α ELISA	LPS (100 ng/mL)	TNF-α protein	8.5
THP-1	IL-6 ELISA	LPS (100 ng/mL)	IL-6 protein	12.2
Human PBMCs	TNF-α ELISA	R848 (1 µg/mL)	TNF-α protein	6.3

Table 2: Representative Dose-Response Data for MY-004567 on TNF-α Production in LPS-stimulated THP-1 Cells

MY-004567 (nM)	% Inhibition of TNF- α
1000	98.2
300	95.1
100	88.7
30	72.5
10	53.1
3	28.4
1	10.9
0 (Vehicle)	0

Experimental Protocols

Protocol 1: THP-1 Cell Culture

The THP-1 human monocytic cell line is a suitable model for studying the effects of IRAK4 inhibition on inflammatory responses.

Materials:

- THP-1 cell line (ATCC® TIB-202™)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- T-75 culture flasks
- 15 mL and 50 mL conical tubes

- Hemocytometer or automated cell counter

Procedure:

- **Media Preparation:** Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen-Strep.
- **Cell Thawing:** Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- **Cell Seeding:** Transfer the cell suspension to a T-75 culture flask.
- **Incubation:** Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- **Subculturing:** Maintain the cell density between 2×10^5 and 8×10^5 cells/mL. To passage, centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired seeding density.

Protocol 2: Dose-Response of MY-004567 on LPS-Induced TNF- α Production in THP-1 Cells

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of MY-004567.

Materials:

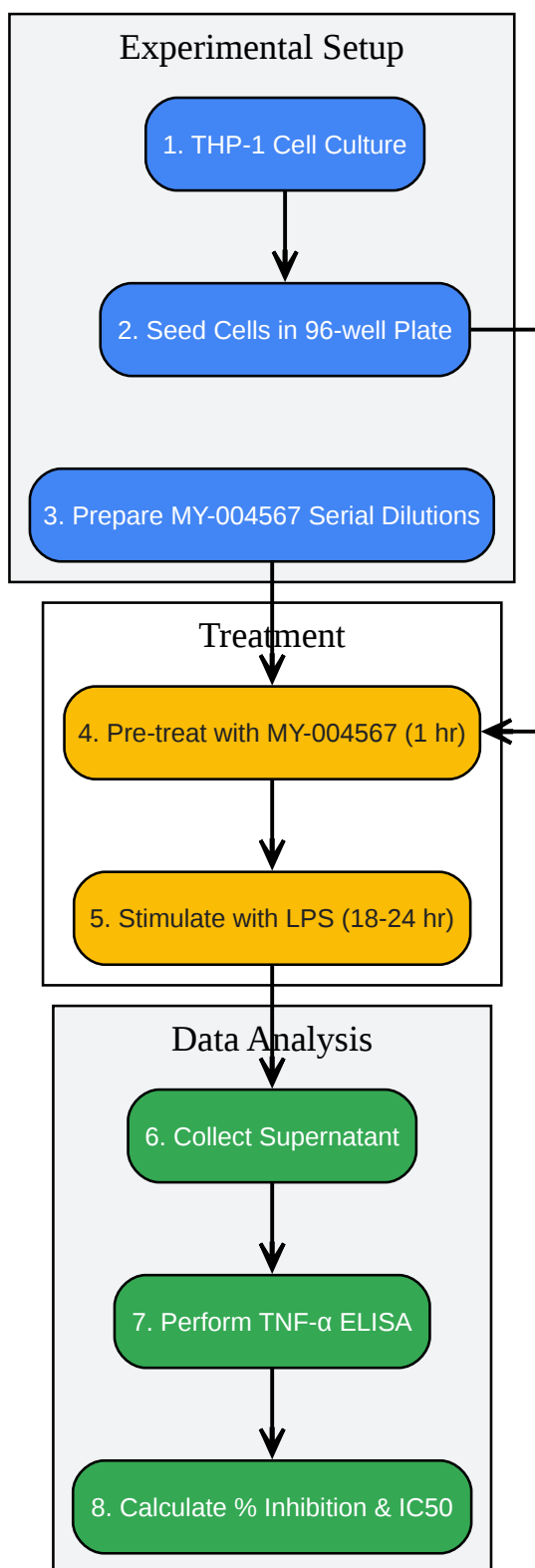
- Cultured THP-1 cells
- MY-004567 stock solution (e.g., 10 mM in DMSO)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- 96-well cell culture plates
- Human TNF- α ELISA kit

- DMSO (vehicle control)

Procedure:

- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well in 100 μ L of complete growth medium.
- **Compound Preparation:** Prepare a serial dilution of MY-004567 in complete growth medium. A typical concentration range would be 1 μ M to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- **Pre-treatment:** Add 50 μ L of the diluted MY-004567 or vehicle control to the respective wells. Incubate for 1 hour at 37°C and 5% CO₂.
- **Stimulation:** Prepare a 4X LPS solution (400 ng/mL) in complete growth medium. Add 50 μ L of this solution to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
- **Supernatant Collection:** Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF- α measurement.
- **TNF- α Quantification:** Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage inhibition of TNF- α production for each concentration of MY-004567 relative to the vehicle-treated, LPS-stimulated control. Plot the % inhibition against the log concentration of MY-004567 and fit a four-parameter logistic curve to determine the IC₅₀ value.

Experimental Workflow



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Caption: Workflow for determining the in vitro efficacy of MY-004567.

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References

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